![molecular formula C14H14N2OS B5090079 N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
N-[2-(phenylthio)ethyl]nicotinamide
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Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, including N-[2-(phenylthio)ethyl]nicotinamide, typically involves complex chemical reactions that aim to introduce specific functional groups to the nicotinamide moiety. For example, Tianle Yang et al. (2007) developed a stereoselective synthesis of beta-nicotinamide riboside and related derivatives, showcasing a methodology that could potentially be adapted for the synthesis of N-[2-(phenylthio)ethyl]nicotinamide (Yang, Chan, & Sauve, 2007).
Molecular Structure Analysis
Molecular structure analysis of nicotinamide derivatives is crucial for understanding their chemical behavior and reactivity. J. Cobo et al. (2008) discussed the molecular conformations of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, a compound related to nicotinamide derivatives, providing insights into the electronic structures and crystal packing, which are relevant for comprehending the molecular structure of N-[2-(phenylthio)ethyl]nicotinamide (Cobo, Glidewell, Low, & Orozco, 2008).
Chemical Reactions and Properties
Nicotinamide derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. The work by Supaluk Prachayasittikul and L. Bauer (1985) on the deoxydative substitution reactions of nicotinamide and nicotinic acid N‐oxides provides an example of the chemical reactivity of nicotinamide-related compounds, offering a foundation for understanding the reactions N-[2-(phenylthio)ethyl]nicotinamide might undergo (Prachayasittikul & Bauer, 1985).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are key to their application in various fields. For instance, the association of nicotinamide with parabens by S. Nicoli et al. (2008) sheds light on its ability to influence the solubility and permeation properties of other molecules, which can be extrapolated to the physical property analysis of N-[2-(phenylthio)ethyl]nicotinamide (Nicoli, Zani, Bilzi, Bettini, & Santi, 2008).
Chemical Properties Analysis
The chemical properties of N-[2-(phenylthio)ethyl]nicotinamide, including its reactivity, stability under various conditions, and interaction with other chemical entities, are critical for its application in research and development. Studies like those by M. P. Chakravarthy et al. (2014), which explore the corrosion inhibition effect of nicotinamide derivatives, provide valuable insights into their chemical behavior and potential applications (Chakravarthy, Mohana, & Kumar, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylsulfanylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-5-4-8-15-11-12)16-9-10-18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQNKIBKSXWBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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